ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate

Catalog No.
S12051856
CAS No.
M.F
C21H16BrF3N2O5
M. Wt
513.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-...

Product Name

ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate

IUPAC Name

ethyl 4-[(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-oxo-3-(trifluoromethyl)pyrazol-1-yl]benzoate

Molecular Formula

C21H16BrF3N2O5

Molecular Weight

513.3 g/mol

InChI

InChI=1S/C21H16BrF3N2O5/c1-3-32-20(30)12-4-6-13(7-5-12)27-19(29)14(18(26-27)21(23,24)25)8-11-9-15(22)17(28)16(10-11)31-2/h4-10,28H,3H2,1-2H3/b14-8-

InChI Key

RMFBHSJMKKLQMX-ZSOIEALJSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)C(=N2)C(F)(F)F

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)OC)/C(=N2)C(F)(F)F

Ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate is a complex organic compound characterized by its unique structural features, which include a pyrazole ring, a trifluoromethyl group, and a bromo-substituted cyclohexadiene moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to its diverse functional groups and structural complexity.

  • Nucleophilic Substitution: The presence of the bromo group allows for nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to bromine, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, making them reactive towards electrophiles.
  • Condensation Reactions: The carbonyl groups in the structure may participate in condensation reactions with suitable nucleophiles.

These reactions can lead to the synthesis of derivatives with modified biological or chemical properties.

The biological activity of ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate is currently under investigation. Preliminary studies suggest potential anti-cancer properties due to the presence of the pyrazole moiety, which is known for its pharmacological significance. Furthermore, the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

The synthesis of ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate can be achieved through multi-step synthetic routes:

  • Formation of Pyrazole Derivative: Start with a suitable hydrazone precursor and react it with an appropriate electrophile to form the pyrazole ring.
  • Bromination: Introduce the bromo group into the cyclohexadiene system using bromination methods.
  • Esterification: React the resulting acid with ethanol in the presence of an acid catalyst to form the desired ester.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, including cancer and inflammatory conditions.
  • Material Science: Utilized in the development of advanced materials due to its unique chemical properties.
  • Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Studies on interactions between ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzoate and various biological targets are essential for understanding its mechanism of action. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular pathways.
  • Toxicological Assessments: Determining safety profiles through in vitro and in vivo testing.

Several compounds share structural similarities with ethyl 4-[4-[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-yidene)methyl]-3 -oxo -5-(trifluoromethyl)-1H-pyrazol -2 -yl]benzoate. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Ethyl 4-bromoacetoacetateContains a bromo group and an acetoacetate moietySimpler structure; primarily used in organic synthesis
Ethyl 4-(3-bromo-chlorophenyl)-6-methylpyrimidineFeatures a pyrimidine ringPotentially different biological activity due to ring structure
Ethyl 4-(bromophenyl)butanoateSimilar ester functionalityLess complex; primarily used as a building block

Ethyl 4-[4 -[(E)-(3-bromo -5-methoxy -4 -oxocyclohexa -2 ,5 -dien -1 -ylidene)methyl]-3 -oxo -5 -(trifluoromethyl)-1H-pyrazol -2 -yl]benzoate stands out due to its intricate combination of functional groups that may enhance its reactivity and biological activity compared to simpler analogs.

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

512.01947 g/mol

Monoisotopic Mass

512.01947 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

Explore Compound Types